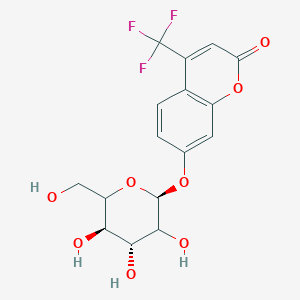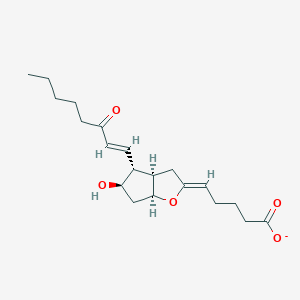
15-dehydro-prostaglandin I2(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-dehydro-prostaglandin I2(1-) is conjugate base of 15-dehydro-prostaglandin I2. It is a conjugate base of a 15-dehydro-prostaglandin I2.
Aplicaciones Científicas De Investigación
Endothelial Cell Apoptosis and PPAR Activation
15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a potent inducer of caspase-mediated endothelial cell apoptosis, acting via a peroxisome proliferator-activated receptor (PPAR)-dependent pathway. It facilitates receptor translocation into the nucleus and increases PPAR response element-driven reporter gene expression. This pathway may be a therapeutic target in pathologies involving excessive angiogenesis (Bishop-Bailey & Hla, 1999).
Anti-Inflammatory Functions
15d-PGJ2 is recognized for its anti-inflammatory functions, particularly as the endogenous ligand for the intranuclear receptor PPARgamma. Its synthesis, biology, and effects in molecular physiology and pathological states are distinct from other prostaglandins, contributing to its unique anti-inflammatory roles (Scher & Pillinger, 2005).
Prostaglandin Metabolism and Tissue Repair
15-Keto-prostaglandin F2α, a metabolic product of 15-dehydro-prostaglandin I2(1-), is involved in the biological inactivation of prostaglandins. Inhibitors of 15-prostaglandin dehydrogenase, which catalyze the degradation of prostaglandins, are anticipated to elevate prostaglandin levels and promote healing and tissue regeneration (Wilson, 1995); (Antczak et al., 2017).
Role in Hair Follicle Function
15-dehydro-prostaglandin I2(1-) and its derivatives play a role in human hair follicle function. Its metabolism in the follicle suggests potential therapeutic applications in hair growth and skin health (Michelet et al., 2008).
Induction of Neuronal Apoptosis
15d-PGJ2 induces neuronal apoptosis, which could be associated with cell death during chronic inflammatory processes. This suggests its potential involvement in neurological disorders (Kondo et al., 2002).
Effect on Mitochondrial Respiratory Complex I
15d-PGJ2 inhibits the activity of the mitochondrial respiratory complex I, leading to the blockade of state 3 oxygen consumption in mitochondria. This finding highlights its potential impact on cellular metabolism and bioenergetics (Martinez et al., 2005).
Interaction with Thioredoxin
15d-PGJ2 directly modifies thioredoxin, an endogenous redox regulator, suggesting its role in oxidative stress management and cell survival (Shibata et al., 2003).
Production in Inflammatory Processes
15d-PGJ2 is produced during inflammatory events, suggesting its role in modulating inflammatory responses. Its accumulation in macrophages during inflammation highlights its significance in the body's response to inflammation (Shibata et al., 2002).
Propiedades
Nombre del producto |
15-dehydro-prostaglandin I2(1-) |
|---|---|
Fórmula molecular |
C20H29O5- |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate |
InChI |
InChI=1S/C20H30O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h8,10-11,16-19,22H,2-7,9,12-13H2,1H3,(H,23,24)/p-1/b11-10+,15-8-/t16-,17-,18-,19+/m1/s1 |
Clave InChI |
YCLHGWBUIYKBPM-ABXKVQRYSA-M |
SMILES isomérico |
CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)[O-])/O2)O |
SMILES canónico |
CCCCCC(=O)C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B1263024.png)
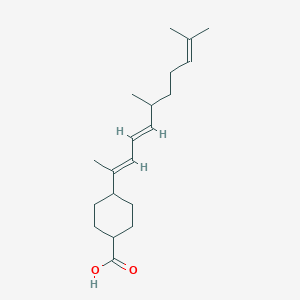
![(2S)-2-[[(2S)-2-[[(2S,3S,6R,7S)-2,3-diamino-8-[(4R)-2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl]-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B1263027.png)
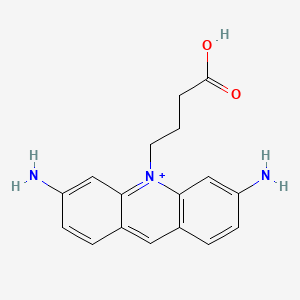
![3-O-[(2S,4S)-2,4-dimethyldocosanoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1263029.png)
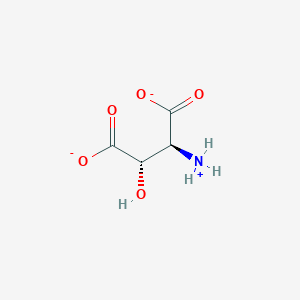
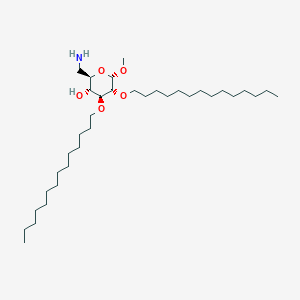
![2-[[4-(5-Chloro-2-propoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1263035.png)
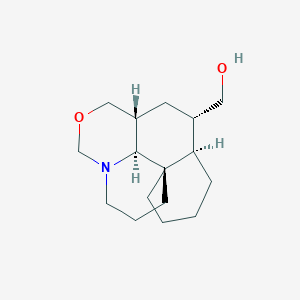
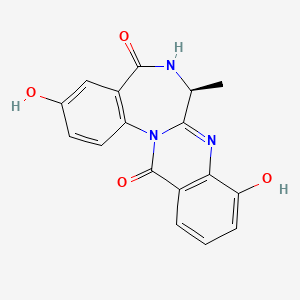
![1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263042.png)
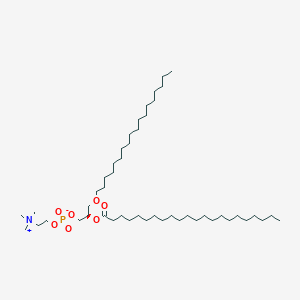
![[(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263044.png)
